molecular formula C16H19FeNO B13708676 cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+)

cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+)

Cat. No.: B13708676
M. Wt: 297.17 g/mol
InChI Key: MOTUFOCNRSDOMK-YQFADDPSSA-N
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Description

The compound “cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+)” is a complex organometallic compound It consists of a cyclopentadiene moiety, a substituted oxazole ring, and an iron(2+) ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene derivatives typically involves the use of cyclopentadiene as a starting material. One common method is the alkylation of cyclopentadiene under basic conditions to form substituted cyclopentadienes . The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors. The final step involves the coordination of the iron(2+) ion to the cyclopentadiene and oxazole ligands, forming the desired organometallic complex .

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions such as hydrogenation, polymerization, and cross-coupling .

Biology

Its ability to coordinate with biological molecules makes it a valuable tool in medicinal chemistry .

Medicine

In medicine, the compound is being explored for its potential use in imaging and diagnostic applications. Its iron(2+) ion can be used as a contrast agent in magnetic resonance imaging (MRI) .

Industry

In industry, the compound is used in the production of advanced materials and coatings. Its unique properties make it suitable for applications in electronics, aerospace, and automotive industries .

Mechanism of Action

The mechanism of action of this compound involves the coordination of the iron(2+) ion with the cyclopentadiene and oxazole ligands. This coordination alters the electronic structure of the compound, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis, drug development, or imaging .

Properties

Molecular Formula

C16H19FeNO

Molecular Weight

297.17 g/mol

IUPAC Name

cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+)

InChI

InChI=1S/C11H14NO.C5H5.Fe/c1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8,10H,7H2,1-2H3;1-5H;/q2*-1;+2/t10-;;/m1../s1

InChI Key

MOTUFOCNRSDOMK-YQFADDPSSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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